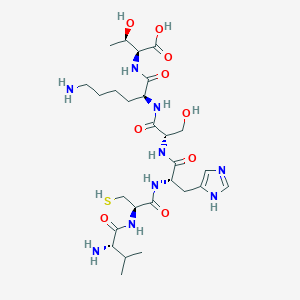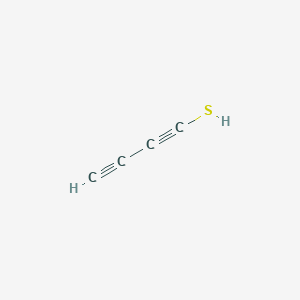
1,3-Butadiyne-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadiyne-1-thiol is an organic compound with the molecular formula C₄H₂S It is characterized by the presence of a thiol group (-SH) attached to a butadiyne backbone, which consists of two triple-bonded carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Butadiyne-1-thiol can be synthesized through several methods. One common approach involves the reaction of butadiyne with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods: This process may utilize catalysts such as zinc and aluminum oxides or magnesium and silicon oxides to enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Butadiyne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes, alkenes.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
1,3-Butadiyne-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to study the interactions of thiol groups with biological molecules, providing insights into enzyme mechanisms and protein functions.
Medicine: Research into thiol-containing compounds has potential implications for drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: this compound is used in the production of polymers and other materials with unique properties, such as enhanced conductivity or reactivity
Mecanismo De Acción
The mechanism of action of 1,3-butadiyne-1-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This reactivity is crucial in its role as a building block in organic synthesis and its interactions with biological molecules .
Comparación Con Compuestos Similares
1,3-Butadiene: A related compound with a similar backbone but lacking the thiol group. It is widely used in the production of synthetic rubber and other polymers.
2-Butyne-1-thiol: Another thiol-containing compound with a different carbon backbone, used in various chemical reactions and industrial applications.
Uniqueness: 1,3-Butadiyne-1-thiol is unique due to the presence of both a thiol group and a butadiyne backbone. This combination imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
865888-13-7 |
|---|---|
Fórmula molecular |
C4H2S |
Peso molecular |
82.13 g/mol |
Nombre IUPAC |
buta-1,3-diyne-1-thiol |
InChI |
InChI=1S/C4H2S/c1-2-3-4-5/h1,5H |
Clave InChI |
NXAGNSPEQPEWBV-UHFFFAOYSA-N |
SMILES canónico |
C#CC#CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


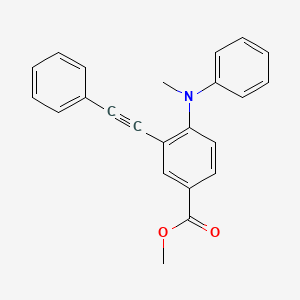
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)

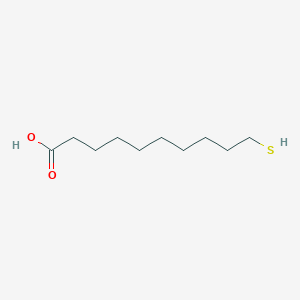
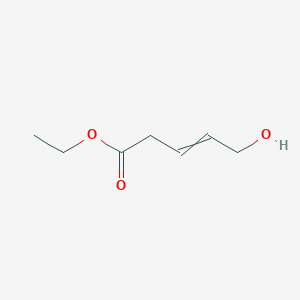
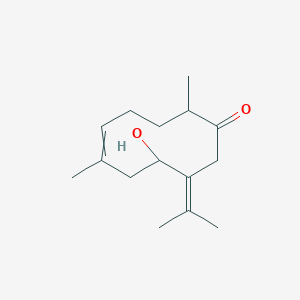
![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
![2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile](/img/structure/B12543280.png)
![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
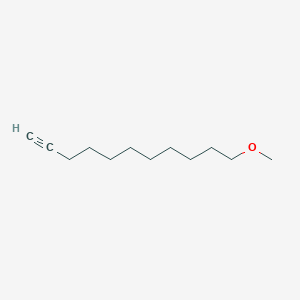
![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)

